(3-Chloropyridin-4-YL)methanamine dihydrochloride is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a chlorine atom and a methanamine group. The presence of the chlorine atom at the 3-position of the pyridine ring contributes to its chemical reactivity and potential biological activity. The compound exists as a dihydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for various applications in pharmaceuticals and research.
Due to the lack of research on this specific compound, its mechanism of action is unknown. However, structurally similar molecules containing a chloropyridine ring and a methylamine group have been investigated for their potential to inhibit enzymes or interact with specific receptors in biological systems [, ].
The reactivity of (3-Chloropyridin-4-YL)methanamine dihydrochloride can be attributed to both the chloropyridine moiety and the amine functional group. Common reactions include:
These reactions are crucial for synthesizing more complex molecules used in medicinal chemistry.
Research indicates that (3-Chloropyridin-4-YL)methanamine dihydrochloride exhibits biological activities that may include:
The specific biological activities depend significantly on the modifications made to the base structure and the context of use.
Several methods exist for synthesizing (3-Chloropyridin-4-YL)methanamine dihydrochloride:
These methods highlight the versatility of synthetic approaches available for this compound.
(3-Chloropyridin-4-YL)methanamine dihydrochloride finds various applications, including:
The compound's diverse applications stem from its chemical reactivity and biological potential.
Interaction studies involving (3-Chloropyridin-4-YL)methanamine dihydrochloride focus on:
These studies are essential for determining the practical utility of this compound in therapeutic contexts.
Several compounds share structural similarities with (3-Chloropyridin-4-YL)methanamine dihydrochloride. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3-Pyridinemethanamine | Pyridine ring with a methanamine group | Lacks chlorine substitution, differing biological activity. |
2-Chloro-5-pyridinylmethanamine | Chlorinated pyridine at different position | Potentially different reactivity due to position change. |
4-Aminopyridine | Amino group at the 4-position of pyridine | Known for neuroactive properties; lacks chlorination. |
These compounds illustrate variations that can affect biological activity and reactivity, highlighting the uniqueness of (3-Chloropyridin-4-YL)methanamine dihydrochloride within this chemical family.
The IUPAC name for this compound is (3-chloropyridin-4-yl)methanamine dihydrochloride. Its molecular formula is C₆H₉Cl₃N₂, derived from the pyridine ring, a chloro substituent at position 3, a methanamine group at position 4, and two hydrochloride counterions. The molecular weight is 215.51 g/mol, as confirmed by multiple sources.
While direct crystallographic data for (3-chloropyridin-4-yl)methanamine dihydrochloride is not explicitly reported, related pyridine derivatives often exhibit intermolecular hydrogen bonding. For example, compounds with similar amine and chloride groups form N–H···Cl interactions, stabilizing crystal lattices. The dihydrochloride salt likely adopts a planar geometry, with the pyridine ring and methanamine group in a trans configuration due to steric and electronic effects.
Feature | Description |
---|---|
Hydrogen Bonding | Amine protons form strong hydrogen bonds with chloride ions. |
Pyridine Ring Alignment | Planar arrangement with possible π-stacking interactions in crystal lattice. |
The compound exists predominantly in its ammonium form due to the dihydrochloride salt. Tautomerism is negligible because the methanamine group lacks conjugated sites for keto-enol equilibria. Conformational flexibility is limited to rotation around the C–N bond, which is restricted by steric interactions between the chloro substituent and the pyridine ring.
The dihydrochloride salt exhibits enhanced solubility in polar solvents due to ionic interactions.
Thermal degradation data is limited, but analogous pyridine derivatives typically decompose above 200°C. The dihydrochloride salt may undergo decomposition pathways such as:
Property | Observed Behavior | Source |
---|---|---|
Melting Point | Not reported | |
Decomposition Onset | >200°C (estimated) |